REACTION_SMILES
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[Al+3:15].[CH3:18][C:19]([Cl:20])=[O:21].[Cl-:14].[Cl-:16].[Cl-:17].[ClH:22].[F:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:4][cH:5][cH:6][cH:7]1.[S:23]=[C:24]=[S:25]>>[F:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][c:11]([C:19]([CH3:18])=[O:21])[cH:12][cH:13]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Fc1ccccc1-c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
S=C=S
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Name
|
|
Type
|
product
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Smiles
|
CC(=O)c1ccc(-c2ccccc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |